molecular formula C19H20N4O4S2 B2900407 ethyl 2-((4-(2-methoxyphenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689748-97-8

ethyl 2-((4-(2-methoxyphenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2900407
CAS No.: 689748-97-8
M. Wt: 432.51
InChI Key: YCBNVQYBHWCPRU-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(2-methoxyphenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a 1,2,4-triazole derivative characterized by:

  • A 2-methoxyphenyl group at position 4 of the triazole ring, contributing electron-donating properties and influencing lipophilicity.
  • A thiophene-2-carboxamidomethyl substituent at position 5, enabling hydrogen bonding via the amide moiety and enhancing π-π interactions through the aromatic thiophene ring.
  • A thio-linked ethyl acetate group at position 3, which balances hydrophobicity and metabolic stability.

This compound is hypothesized to exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory activities based on structural analogs reported in the literature .

Properties

IUPAC Name

ethyl 2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-3-27-17(24)12-29-19-22-21-16(11-20-18(25)15-9-6-10-28-15)23(19)13-7-4-5-8-14(13)26-2/h4-10H,3,11-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBNVQYBHWCPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((4-(2-methoxyphenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Structural Characteristics

The compound is characterized by a complex structure that includes:

  • Thiophene ring : Contributes to the compound's reactivity and biological properties.
  • 1,2,4-Triazole moiety : Known for its diverse biological activities, including antifungal and antibacterial properties.
  • Methoxyphenyl group : May enhance lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole class exhibit notable antimicrobial properties. In a study involving various triazole derivatives, compounds similar to this compound demonstrated significant antibacterial and antifungal activities against a range of pathogens including Staphylococcus aureus and Candida albicans .

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Ethyl Triazole Derivative8–3216–64
Reference Drug (e.g., Rifampicin)0.5–40.25–1

Antitumor Activity

The compound has also shown promise in cancer research. In vitro studies have demonstrated that related triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural features have exhibited IC50 values ranging from 23.2 to 49.9 µM against breast cancer cells .

Cell LineIC50 (µM)
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

The proposed mechanism of action for this compound involves interaction with specific molecular targets. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, while thiophene derivatives may modulate various signaling pathways involved in cell proliferation and apoptosis .

Case Studies

  • Antimicrobial Screening : A recent study evaluated a series of triazole derivatives against Mycobacterium tuberculosis, revealing that compounds structurally related to this compound showed promising activity compared to standard treatments .
  • Cancer Cell Line Studies : In another investigation, researchers synthesized several triazole derivatives and tested their effects on various cancer cell lines. The results indicated that modifications in the thiophene and triazole structures significantly influenced their cytotoxicity against tumor cells .

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules

  • The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows chemists to explore reaction mechanisms and develop new synthetic methodologies .

Table 1: Synthetic Routes

StepDescription
1Reaction of 3-chloropyridin-4-ol with a base to form an intermediate.
2Condensation with thiadiazole derivatives under controlled conditions.
3Final assembly involving the introduction of the methanone group.

Biology

Biological Activity

  • Preliminary studies suggest that the compound may act as a ligand for various proteins, potentially influencing biological pathways related to disease mechanisms. This makes it a candidate for further pharmacological studies.

Case Study: Protein Interaction Studies

  • Research indicates that similar compounds have shown promise in modulating protein interactions involved in cancer pathways, suggesting that (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone could have therapeutic implications in oncology.

Medicine

Potential Therapeutic Applications

  • The compound's structural features may allow it to interact with specific biological targets, making it a candidate for drug development. Its potential anti-inflammatory properties have been noted in related compounds .

Table 2: Potential Therapeutic Targets

TargetDisease Area
Protein KinasesCancer
Inflammatory PathwaysAutoimmune Diseases
Neurotransmitter ReceptorsNeurological Disorders

Industry

Chemical Manufacturing

  • Due to its stability and reactivity, the compound is valuable in the production of specialty chemicals and materials. Its applications extend to developing agrochemicals and other industrial products .

Chemical Reactions Analysis

Formation of the 1,2,4-Triazole Core

  • Base Reaction : The 1,2,4-triazole ring is typically synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acids or esters .
  • Example : Reaction of 4-(2-methoxyphenyl)-thiosemicarbazide with ethyl bromoacetate under basic conditions yields intermediates with the triazole-thioether backbone .

Thioether Linkage Formation

  • Nucleophilic Substitution : The thioether bond is established by reacting the triazole-thiol intermediate with ethyl bromoacetate in ethanol, catalyzed by triethylamine .

Hydrolysis of the Ester Group

  • The ethyl acetate moiety undergoes saponification under alkaline conditions to form the carboxylic acid derivative, enhancing water solubility for pharmacological studies .

Thioether Oxidation

  • The sulfur atom in the thioether linkage can be oxidized to sulfoxide or sulfone derivatives using H2O2 or meta-chloroperbenzoic acid (mCPBA) .

Triazole Ring Modifications

  • N-Alkylation : The triazole nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) in DMF with K2CO3 as a base .
  • Metal Coordination : The triazole’s nitrogen and sulfur atoms facilitate coordination with transition metals (e.g., Cd(II), Zn(II)), as seen in related compounds .

Spectroscopic and Crystallographic Data

Property Value Source
1H NMR (CDCl3) δ 1.43 (t, J=7.2, 3H, CH3), 3.85 (s, 3H, OCH3), 7.35–7.86 (m, aromatic)Analog data
13C NMR δ 14.5 (CH3), 55.6 (OCH3), 162.4 (C=O)Extrapolated
Melting Point 225–226°C (HCl salt, recrystallized)Similar compound

Stability and Handling

  • Storage : Stable at −20°C under inert atmosphere .
  • Decomposition : Avoid strong oxidizers due to thioether sensitivity .

Patent and Commercial Relevance

  • Patent WO2018189340A1 : Highlights triazole-thioether derivatives as HDAC6 inhibitors .
  • Sigma-Aldrich Product R906859 : Markets structurally related 1,2,4-triazole-thioacetates for research use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related 1,2,4-triazole derivatives:

Compound Name / ID Key Substituents Melting Point (°C) Biological Activity Pharmacokinetic Notes
Target Compound 2-Methoxyphenyl, thiophene-2-carboxamidomethyl, ethyl thioacetate Not reported Potential antimicrobial/anti-inflammatory (inferred) Ethyl ester may enhance lipophilicity but hydrolyze in vivo
Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Pyridin-4-yl, morpholinium counterion Not reported Leukotriene biosynthesis inhibition Enhanced aqueous solubility due to morpholinium; validated pharmacokinetics in rats
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9a) 4-Nitrobenzylidene, trifluoromethyl 210–212 Not specified High crystallinity due to nitro/trifluoromethyl groups
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 3-Fluorobenzyl, pyridin-4-yl 146–148 Not specified Fluorine enhances metabolic stability
6l: 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-((5-(trifluoromethyl)furan-2-yl)methyl)thio-4H-1,2,4-triazole Trifluoromethyl furan, thiophene 125–128 Leukotriene inhibition Lipophilic substituents improve membrane permeability

Key Comparative Insights

Substituent Effects on Bioactivity: The thiophene-2-carboxamido group in the target compound distinguishes it from pyridine () or trifluoromethyl () analogs. Compounds with morpholinium counterions () exhibit superior aqueous solubility compared to the ethyl ester in the target compound, which is more lipophilic but prone to hydrolysis .

Physicochemical Properties :

  • The ethyl thioacetate group balances lipophilicity and metabolic stability. In contrast, morpholinium salts () are more polar, favoring systemic absorption but requiring formulation adjustments.
  • Trifluoromethyl and nitro groups () increase melting points and crystallinity but may reduce bioavailability due to high polarity .

Pharmacokinetic Considerations: The ethyl ester in the target compound may undergo hepatic hydrolysis to a carboxylic acid, altering its half-life compared to morpholinium salts, which remain ionized in physiological conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-((4-(2-methoxyphenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate?

  • Methodological Answer : The synthesis typically involves three key steps:

Triazole ring formation : Cyclization of hydrazine derivatives with carbonyl compounds under reflux (e.g., using ethanol as a solvent and sodium as a base) .

Functionalization : Introduction of the thiophene-2-carboxamido moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions .

Thioether linkage : Reaction of the triazole intermediate with ethyl bromoacetate in the presence of a base (e.g., NaH) to form the thioacetate ester .

  • Critical Parameters : Reaction time (5–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1 for key intermediates) significantly impact yield .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–520) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .
  • Enzyme Inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase .

Advanced Research Questions

Q. How can conflicting data in biological activity studies (e.g., variable MIC values across labs) be resolved?

  • Methodological Answer :

  • Standardize Assay Conditions : Use CLSI guidelines for antimicrobial testing, including consistent inoculum size (5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton broth) .
  • Control for Compound Stability : Perform stability studies (e.g., HPLC at 0, 24, 48 hours) to rule out degradation during assays .
  • Structural Analog Comparison : Test derivatives (e.g., replacing thiophene with furan) to isolate structure-activity relationships .

Q. What strategies optimize the synthetic yield of the thioacetate ester intermediate?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with DMF or THF to enhance nucleophilicity in the thioether formation step .
  • Catalytic Additives : Use KI (10 mol%) to accelerate alkylation of the triazole-thiol intermediate .
  • Microwave-Assisted Synthesis : Reduce reaction time from 5 hours to 30 minutes while maintaining >80% yield .

Q. How does the 2-methoxyphenyl substituent influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Determination : Shake-flask method reveals increased lipophilicity (LogP ~2.5) due to the methoxy group, enhancing membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation; the methoxy group may reduce first-pass metabolism .
  • Molecular Dynamics Simulations : Predict binding affinity to serum albumin using AutoDock Vina; methoxy enhances hydrophobic interactions .

Q. What computational approaches are suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., COX-2 active site; key residues: Arg120, Tyr355) .
  • QSAR Modeling : Develop 2D/3D-QSAR models with descriptors like polar surface area (PSA) and H-bond acceptors to predict activity trends .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess target binding stability under physiological conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity between in vitro and in vivo models?

  • Methodological Answer :

  • Bioavailability Testing : Measure plasma concentrations post-administration (e.g., via LC-MS/MS) to confirm in vivo exposure .
  • Metabolite Profiling : Identify active/inactive metabolites using HPLC-HRMS to explain reduced efficacy .
  • Infection Model Refinement : Use neutropenic murine models for bacterial infections to mimic human immune responses .

Q. Why do structural analogs with modified thiophene groups show inconsistent cytotoxicity profiles?

  • Methodological Answer :

  • Electrostatic Potential Mapping : Gaussian calculations reveal electron-deficient thiophenes enhance DNA intercalation, increasing toxicity .
  • Crystallographic Studies : Solve X-ray structures of analog-target complexes (e.g., topoisomerase II) to identify steric clashes or favorable π-π stacking .

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